molecular formula C16H13F2N3O2S B2942851 3,4-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 1903172-03-1

3,4-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide

Cat. No. B2942851
CAS RN: 1903172-03-1
M. Wt: 349.36
InChI Key: SBPGZVBRGQHWQM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Information about the chemical reactions involving this compound is not available in the data I found .

Scientific Research Applications

KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment

A study described the identification of N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers, showing potential for treating epilepsy and pain. The research highlighted compound ICA-027243 (N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide) with promising activity in rodent models of epilepsy and pain, despite some toxicities limiting further development. This led to the advancement of another compound, ICA-069673, into clinical studies, showcasing the potential of such structures in developing new epilepsy treatments (Amato et al., 2011).

Photophysical Properties and BSA-Binding of BF2 Complexes

Another research focus is on the synthesis and characterization of novel BF2 complexes derived from pyrimidine-based structures, exploring their photophysical properties, BSA-binding, and molecular docking studies. These compounds, which include variants of N-(pyrimidin-2-yl)benzamides, offer insights into the development of new materials with potential applications in bioimaging and sensors (Bonacorso et al., 2019).

Antineoplastic Tyrosine Kinase Inhibitors

The compound flumatinib, a novel antineoplastic tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML), showcases the therapeutic relevance of such chemical structures. The study aimed to identify flumatinib metabolites in CML patients, revealing the main metabolic pathways in humans and comparing its metabolism with the related drug imatinib. This research underscores the importance of understanding the metabolic fate of therapeutic agents for optimizing their efficacy and safety (Gong et al., 2010).

Synthesis and Evaluation of Thienopyrimidine Derivatives

Studies on the synthesis and biological evaluation of new pyrimidine and thiophene derivatives explore their potential as anticancer and anti-inflammatory agents. These compounds, including substituted thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one, demonstrate promising antimicrobial and anti-inflammatory properties, indicating the versatility of such structures in drug development (Lahsasni et al., 2018).

Catalytic Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

A green synthesis approach for thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction represents a step forward in the efficient production of pharmacologically important compounds. This method highlights the importance of developing sustainable and economical synthesis routes for complex heterocyclic compounds (Shi et al., 2018).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Its bioavailability, half-life, and clearance rate remain to be determined .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability could be affected by the pH of the environment .

properties

IUPAC Name

3,4-difluoro-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c1-9-20-15-11(4-7-24-15)16(23)21(9)6-5-19-14(22)10-2-3-12(17)13(18)8-10/h2-4,7-8H,5-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPGZVBRGQHWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide

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